1-Bromohexadecane-1,1,2,2-d4

Description

BenchChem offers high-quality 1-Bromohexadecane-1,1,2,2-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromohexadecane-1,1,2,2-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i15D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTGIJLWHDPAFN-ONNKGWAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromohexadecane-1,1,2,2-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of 1-Bromohexadecane-1,1,2,2-d4, a deuterated analog of 1-bromohexadecane. Given the limited availability of experimental data for the deuterated compound, this document synthesizes information on its non-deuterated counterpart and discusses the anticipated effects of isotopic labeling. This approach offers valuable, field-proven insights for professionals in research and development.

Introduction

1-Bromohexadecane-1,1,2,2-d4 is a saturated, long-chain alkyl halide in which four hydrogen atoms at the C1 and C2 positions have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in various scientific applications, particularly as a tracer or an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS)[1]. The non-deuterated form, 1-bromohexadecane (also known as cetyl bromide or hexadecyl bromide), is utilized in the synthesis of other chemicals, including surfactants and pharmaceuticals[2].

The introduction of deuterium into a molecule can subtly alter its physicochemical properties due to the kinetic isotope effect. While these changes are often minor, they can be significant in sensitive analytical techniques and in studies of reaction mechanisms and metabolic pathways.

Molecular Structure and Identification

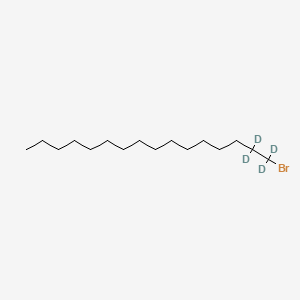

The molecular structure of 1-Bromohexadecane-1,1,2,2-d4 is characterized by a sixteen-carbon aliphatic chain with a bromine atom at one terminus and deuterium atoms at the first and second carbon positions.

Caption: Molecular structure of 1-Bromohexadecane-1,1,2,2-d4.

Table 1: Chemical Identification

| Identifier | 1-Bromohexadecane-1,1,2,2-d4 | 1-Bromohexadecane |

| CAS Number | 1219805-65-8[1] | 112-82-3[3] |

| Molecular Formula | C₁₆H₂₉D₄Br[1] | C₁₆H₃₃Br[4] |

| Molecular Weight | 309.36 g/mol [1] | 305.34 g/mol [3] |

| Synonyms | n-Hexadecyl bromide-d4 | Cetyl bromide, Hexadecyl bromide[5] |

Physical Properties

Table 2: Physical Properties of 1-Bromohexadecane

| Property | Value |

| Appearance | Colorless to light yellow or amber liquid[4][6] |

| Melting Point | 16-18 °C[3] |

| Boiling Point | 190 °C at 11 mmHg[3] |

| Density | 0.999 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.461 |

| Vapor Pressure | <1 mmHg at 20 °C[3] |

| Vapor Density | 10.6 (vs air) |

| Flash Point | 177 °C (closed cup)[2] |

| Solubility | Insoluble in water; soluble in organic solvents[4] |

The Influence of Deuteration on Physical Properties

The substitution of hydrogen with deuterium increases the molecular mass, which can lead to subtle but measurable changes in the physical properties of a compound.

-

Molecular Weight and Density: As observed in Table 1, the molecular weight of 1-Bromohexadecane-1,1,2,2-d4 is approximately 4 g/mol higher than its non-deuterated counterpart. This increase in mass generally leads to a slight increase in density.

-

Boiling and Melting Points: The increased mass and alterations in intermolecular forces due to deuteration can affect phase transition temperatures. Bonds involving deuterium are slightly stronger than those with protium[7]. This can lead to minor increases in boiling and melting points.

-

Vibrational Frequencies: The C-D bond vibrates at a lower frequency than the C-H bond. This difference is fundamental to the kinetic isotope effect and is a key reason for the use of deuterated compounds in mechanistic studies.

Spectroscopic Data

While specific spectra for 1-Bromohexadecane-1,1,2,2-d4 are not provided here, the primary differences in its spectra compared to 1-bromohexadecane would be observed in:

-

¹H NMR: The signals corresponding to the protons at the C1 and C2 positions would be absent.

-

¹³C NMR: The signals for the C1 and C2 carbons would show coupling to deuterium, resulting in multiplets.

-

Mass Spectrometry: The molecular ion peak would be observed at a higher m/z value, reflecting the increased molecular weight.

-

Infrared (IR) Spectroscopy: The C-H stretching vibrations would be replaced by C-D stretching vibrations at lower wavenumbers.

Safety and Handling

The safety and handling precautions for 1-Bromohexadecane-1,1,2,2-d4 are expected to be similar to those for 1-bromohexadecane.

-

Hazards: 1-Bromohexadecane is classified as causing skin irritation[2].

-

Precautions: Handle with appropriate personal protective equipment, including gloves and safety glasses. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents[4][6].

Experimental Protocols

The determination of the physical properties of 1-Bromohexadecane-1,1,2,2-d4 would follow standard laboratory procedures.

Workflow for Physical Property Determination

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-溴十六烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-溴十六烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-Bromohexadecane | 112-82-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. Deuterium - Wikipedia [en.wikipedia.org]

1-Bromohexadecane-1,1,2,2-d4 chemical structure and formula

Structure, Synthesis, and Applications in Membrane Biophysics

Executive Summary

1-Bromohexadecane-1,1,2,2-d4 (Cetyl bromide-d4) is a site-specifically deuterated alkyl halide widely utilized as a probe in membrane biophysics, a metabolic tracer in lipidomics, and a stable isotope internal standard (SIS) for mass spectrometry.[1] Its primary significance lies in the strategic placement of four deuterium atoms at the

Part 1: Structural & Physicochemical Profile[1]

The introduction of deuterium (

Chemical Identity

| Property | Specification |

| Chemical Name | 1-Bromo-1,1,2,2-tetradeuteriohexadecane |

| Common Name | Cetyl bromide-d4 |

| CAS Number | 1219805-65-8 |

| Parent CAS | 112-82-3 (Unlabeled) |

| Molecular Formula | |

| Molecular Weight | 309.36 g/mol (vs. 305.34 g/mol for unlabeled) |

| Isotopic Purity | Typically |

| Appearance | Colorless to pale yellow liquid (mp |

Structural Visualization

The following diagram illustrates the carbon backbone with explicit highlighting of the deuterated "head" region essential for NMR silence and mass shifting.

Figure 1: Structural connectivity of 1-Bromohexadecane-1,1,2,2-d4 highlighting the alpha and beta deuteration sites.[1]

Part 2: Synthesis & Manufacturing Protocols

Synthesizing the 1,1,2,2-d4 isotopologue requires a strategy that introduces deuterium at both the carbon attached to the functional group (C1) and its neighbor (C2). The most robust route involves the reduction of a pre-exchanged carboxylic acid precursor.[1]

Retrosynthetic Logic

-

Target: Alkyl Bromide (

) -

Precursor: Deuterated Alcohol (

) -

Source: Palmitic Acid (

) subjected to H/D exchange and reduction.

Step-by-Step Synthesis Protocol

Step 1: Alpha-Proton Exchange (Synthesis of Palmitic Acid-2,2-d2)

The acidic protons alpha to the carbonyl group in palmitic acid are exchanged using basic conditions in heavy water.[1]

-

Reagents: Palmitic acid,

(40% in -

Procedure:

Step 2: Reductive Deuteration (Synthesis of Hexadecanol-1,1,2,2-d4)

The carbonyl carbon (C1) is reduced to the alcohol using Lithium Aluminum Deuteride (

-

Reagents: Palmitic Acid-2,2-d2,

, Anhydrous THF.[1] -

Procedure:

Step 3: Bromination (Appel Reaction or PBr3)

Conversion of the alcohol to the bromide.

-

Reagents: Hexadecanol-1,1,2,2-d4, Phosphorus Tribromide (

), DCM.[1] -

Procedure:

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for high-purity 1-Bromohexadecane-1,1,2,2-d4 starting from palmitic acid.[1]

Part 3: Analytical Characterization[1]

Validating the structure requires confirming both chemical purity and isotopic enrichment.[1]

Nuclear Magnetic Resonance ( H-NMR)

The defining feature of the 1,1,2,2-d4 analog is the disappearance of specific signals found in the non-deuterated spectrum.

-

Unlabeled Spectrum:

-

1,1,2,2-d4 Spectrum:

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): Shift from m/z 304/306 (79Br/81Br) to 308/310 .[1] -

Fragmentation Pattern: The characteristic tropylium-like hydrocarbon fragments will show mass shifts corresponding to the retention of deuterium in the fragments derived from the head of the chain.

Part 4: Applications in Research

Membrane Biophysics (Solid-State Deuterium NMR)

This is the primary application.[1] The C-D bond acts as a non-perturbative probe.[1]

-

Order Parameters (

): In a lipid bilayer, the quadrupole splitting ( -

Mechanism: By incorporating 1-Bromohexadecane-d4 into a membrane (or reacting it to form a phospholipid), researchers can map the flexibility gradient of the membrane near the glycerol backbone interface without the bulky fluorophores used in fluorescence microscopy.

Neutron Scattering

Deuterium has a significantly different neutron scattering length density (SLD) compared to hydrogen (

-

Contrast Variation: Using the d4-analog allows the "masking" or "highlighting" of the lipid headgroup region in small-angle neutron scattering (SANS) experiments, facilitating the resolution of domain structures in mixed lipid systems.

Kinetic Isotope Effects (KIE) & Metabolism

In drug development, this molecule serves as a metabolic probe.[1]

-

Alpha-Oxidation Blockade: The C-D bonds at the C1 position exhibit a primary Kinetic Isotope Effect.[1] Breaking a C-D bond is 6–10 times slower than a C-H bond.[1] If metabolic degradation involves oxidation at C1 (e.g., conversion to fatty alcohol/acid), the d4-analog will show significantly increased metabolic stability, helping identify metabolic soft spots.

Part 5: Handling & Stability[2]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Light sensitive (bromide degradation).[1]

-

Hygroscopicity: Deuterated compounds should be kept strictly anhydrous to prevent H/D exchange, although C-bonded deuterium is generally stable against exchange in water at neutral pH.[1]

-

Safety: Like all alkyl bromides, it is an alkylating agent.[1] Use gloves and a fume hood.[1] Avoid inhalation.

References

-

Seelig, J. (1977).[1] Deuterium magnetic resonance: theory and application to lipid membranes. Quarterly Reviews of Biophysics, 10(3), 353-418.[1] (Foundational text on using deuterated lipids for order parameters).

-

Blake, M. I., et al. (1975).[1] Studies with Deuterated Drugs. Journal of Pharmaceutical Sciences. (Context for KIE and metabolic stability).

-

Organic Syntheses. (n.d.). General procedures for alkyl bromide synthesis and deuteration. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Isotopic Enrichment of 1-Bromohexadecane-d4

Introduction: The Significance of Isotopically Labeled Compounds in Scientific Research

In the landscape of modern scientific discovery, particularly within drug development and metabolism studies, the use of isotopically labeled compounds is indispensable. These molecules, in which one or more atoms have been replaced by a heavier isotope, serve as powerful tools for tracing the metabolic fate of drugs, elucidating reaction mechanisms, and as internal standards for quantitative analysis.[1] 1-Bromohexadecane-d4, a deuterium-labeled long-chain alkyl bromide, is a valuable synthetic intermediate for introducing a deuterated hexadecyl chain into a variety of molecules, including surfactants and lipids, for specialized research applications. This guide provides a comprehensive, technically detailed methodology for the synthesis and isotopic enrichment of 1-bromohexadecane-d4, grounded in established chemical principles and practical laboratory experience.

Rationale for the Selected Synthetic Approach

The synthesis of 1-bromohexadecane-d4 will be approached through a robust and efficient two-step process. This strategy is designed to maximize isotopic incorporation and yield while utilizing commercially available starting materials.

Step 1: Reduction of Palmitic Acid to 1,1-dideuterio-1-hexadecanol. The synthesis commences with the reduction of palmitic acid. To introduce the deuterium labels at the C1 position, a powerful deuterated reducing agent, Lithium aluminum deuteride (LiAlD₄), will be employed. LiAlD₄ is a potent source of deuteride ions (D⁻) and is highly effective in reducing carboxylic acids to their corresponding primary alcohols.[2][3][4] This method ensures the specific placement of two deuterium atoms on the carbon bearing the hydroxyl group.

Step 2: Bromination of 1,1-dideuterio-1-hexadecanol. The resulting deuterated alcohol will then be converted to the target molecule, 1-bromo-1,1-dideuteriohexadecane. For this transformation, phosphorus tribromide (PBr₃) is the reagent of choice. PBr₃ is a classic and reliable reagent for converting primary and secondary alcohols to alkyl bromides with minimal risk of rearrangement.[5] The reaction proceeds via an SN2 mechanism, which is ideal for this substrate.[6]

This two-step approach is advantageous as it allows for the introduction of the deuterium label early in the synthetic sequence from a readily available, non-labeled starting material (palmitic acid), followed by a high-yielding and clean conversion to the final product.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for 1-Bromohexadecane-d2.

Detailed Experimental Protocols

Safety Precautions:

-

Lithium aluminum deuteride (LiAlD₄) reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Phosphorus tribromide (PBr₃) is corrosive and reacts with moisture to produce HBr gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

All solvents should be anhydrous.

Part 1: Synthesis of 1,1-dideuterio-1-hexadecanol

Materials:

-

Palmitic acid (C₁₆H₃₂O₂)

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

10% Sulfuric acid (H₂SO₄) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlD₄ (1.2 equivalents) in anhydrous THF.

-

Addition of Palmitic Acid: Dissolve palmitic acid (1 equivalent) in anhydrous THF in a separate flask. Slowly add the palmitic acid solution to the LiAlD₄ suspension via a dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add deionized water dropwise to quench the excess LiAlD₄. This should be followed by the slow addition of a 10% H₂SO₄ solution until the gray precipitate turns white and a clear solution is formed.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄.

-

Solvent Removal and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude 1,1-dideuterio-1-hexadecanol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid.

Part 2: Synthesis of 1-Bromo-1,1-dideuteriohexadecane

Materials:

-

1,1-dideuterio-1-hexadecanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the purified 1,1-dideuterio-1-hexadecanol (1 equivalent) in anhydrous diethyl ether.

-

Addition of PBr₃: Cool the solution to 0 °C in an ice bath. Slowly add PBr₃ (0.4 equivalents) dropwise to the stirred solution.[7]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Workup: Carefully pour the reaction mixture over ice water. Transfer the mixture to a separatory funnel and separate the layers.

-

Washing: Wash the organic layer with cold deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude 1-bromo-1,1-dideuteriohexadecane can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Characterization and Isotopic Enrichment Analysis

Table 1: Quantitative Data for Synthesis of 1-Bromo-1,1-dideuteriohexadecane

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield |

| Palmitic Acid | C₁₆H₃₂O₂ | 256.42 | - |

| 1,1-dideuterio-1-hexadecanol | C₁₆H₃₂D₂O | 244.45 | >90% |

| 1-Bromo-1,1-dideuteriohexadecane | C₁₆H₃₁D₂Br | 307.36 | >85% |

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of 1-bromo-1,1-dideuteriohexadecane will be significantly different from its non-deuterated analog. The characteristic triplet at approximately 3.40 ppm, corresponding to the two protons on the carbon attached to the bromine atom (-CH₂Br), will be absent. The presence of a small residual singlet in this region would indicate incomplete deuteration. The other signals, including the multiplet around 1.86 ppm (-CH₂-CH₂Br), the broad signal for the methylene chain around 1.26 ppm, and the terminal methyl triplet at ~0.89 ppm, will remain.[8]

-

²H NMR (Deuterium NMR): A single resonance in the deuterium NMR spectrum will confirm the presence of deuterium in the molecule.

-

¹³C NMR: The ¹³C NMR spectrum will show a signal for the C1 carbon (attached to bromine) that is split into a triplet due to coupling with the two deuterium atoms. The chemical shift will be slightly different from the non-deuterated compound due to the isotopic effect.

2. Mass Spectrometry (MS)

Mass spectrometry is a crucial technique to confirm the molecular weight and assess the isotopic enrichment of the final product.

-

Molecular Ion Peak: The mass spectrum will exhibit a pair of molecular ion peaks at m/z values corresponding to [C₁₆H₃₁D₂⁷⁹Br]⁺ and [C₁₆H₃₁D₂⁸¹Br]⁺.[9] The presence of bromine's two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 natural abundance will result in two prominent peaks of nearly equal intensity separated by 2 atomic mass units.[10][11]

-

Fragmentation Pattern: A characteristic fragmentation pattern for long-chain alkyl bromides is the loss of the bromine atom, which would result in a prominent fragment ion at m/z corresponding to [C₁₆H₃₁D₂]⁺. Other fragment ions will arise from the cleavage of C-C bonds along the alkyl chain.

-

Isotopic Purity: The relative intensities of the molecular ion peaks for the d2-labeled compound compared to any residual d1 or d0 species will allow for the calculation of the isotopic enrichment.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and isotopic enrichment of 1-bromohexadecane-d4. By following this two-step approach, researchers can reliably produce this valuable isotopically labeled compound with high purity and isotopic incorporation. The outlined characterization methods are essential for verifying the successful synthesis and ensuring the quality of the final product for its intended applications in advanced scientific research.

References

-

Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-hexadecanol. Retrieved from [Link]

- Google Patents. (n.d.). US3409401A - Method of producing phosphorus tribromide.

-

YouTube. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). Retrieved from [Link]

-

YouTube. (2016, December 27). NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). 1-Bromohexadecane-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16. Retrieved from [Link]

-

YouTube. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. Retrieved from [Link]

-

Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromohexadecane. Retrieved from [Link]

-

YouTube. (2016, January 13). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). Retrieved from [Link]

-

Filo. (2025, September 15). count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest... Retrieved from [Link]

-

YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

-

University College London. (n.d.). The Asymmetric Synthesis of Several Fragrant Natural Products. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Asymmetric Synthesis of 1-Aminopentadecane-3,5,7,9,11,13,15-heptols and of 1,15-Diaminopentadecane-3,5,7,9,11,13-hexols and Derivatives | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphorus tribromide. Retrieved from [Link]

-

PMC. (n.d.). One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. Retrieved from [Link]

-

YouTube. (2024, January 12). Reaction of a primary alcohol with phosphorous tribromide, PBr3. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

Sources

- 1. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 1-Bromohexadecane(112-82-3) 1H NMR [m.chemicalbook.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. youtube.com [youtube.com]

- 11. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

1-Bromohexadecane-1,1,2,2-d4 CAS number and molecular weight

[1]

Physicochemical Core

1-Bromohexadecane-1,1,2,2-d4 (also known as Cetyl bromide-d4) is a hexadecyl chain functionalized with a terminal bromine atom, where the hydrogen atoms at the C1 (

Key Data Table[1][2][3][4]

| Property | Specification |

| CAS Number | 1219805-65-8 |

| Chemical Name | 1-Bromo-1,1,2,2-tetradeuteriohexadecane |

| Synonyms | Cetyl bromide-d4; Hexadecyl bromide-d4 |

| Molecular Formula | |

| Molecular Weight | 309.37 g/mol |

| Monoisotopic Mass | 308.2017 Da |

| Appearance | Colorless to pale yellow liquid (melting point ~16-18 °C) |

| Purity Standard | |

| Solubility | Soluble in chloroform, hexane, ethyl acetate; Insoluble in water |

| SMILES | [2H]C([2H])(CCCCCCCCCCCCCC)C([2H])([2H])Br |

Synthesis & Manufacturing Logic

The synthesis of 1,1,2,2-d4 isotopologues requires a strategic approach to introduce deuterium at both the alpha and beta positions relative to the functional group. The most robust industrial protocol involves a "Exchange-Reduce-Brominate" workflow starting from the parent fatty acid (Palmitic acid).[1]

Mechanistic Causality[1]

-

Alpha-Exchange: Protons alpha to a carbonyl group (in carboxylic acids or esters) are acidic and can be exchanged with deuterium using a base catalyst in

.[1] This installs deuterium at the C2 position (relative to the final alcohol).[1] -

Deuteride Reduction: Reducing the carbonyl group with Lithium Aluminum Deuteride (

) introduces two deuterium atoms at the carbonyl carbon (which becomes C1 in the alcohol).[1] -

Bromination: Converting the alcohol to a bromide using

or

Synthesis Workflow Diagram

Figure 1: Step-wise chemical synthesis pathway for generating high-isotopic-purity 1-Bromohexadecane-1,1,2,2-d4 from palmitic acid.

Experimental Protocol (Representative Scale)

Note: All reactions involving

-

Step 1: H/D Exchange

-

Step 2: Reduction

-

Step 3: Bromination

Applications in Research & Drug Development

Lipidomics Internal Standard

In mass spectrometry-based lipidomics, this compound serves as a "spike-in" standard for quantifying long-chain alkyl halides or, more commonly, as a precursor to synthesize deuterated phospholipids (e.g., converting the bromide to a thiol or amine headgroup).[1]

Why 1,1,2,2-d4?

-

Retention Time Matching: The deuterium isotope effect on chromatographic retention is minimal compared to the parent compound, allowing the standard to co-elute with the analyte of interest.

-

Mass Shift (+4 Da): Provides a clear mass spectral window (M+4) distinct from the natural M+0, M+1, and M+2 isotope envelope of the analyte.[1]

-

Metabolic Stability: Deuterium at the C1/C2 positions slows down alpha-oxidation and other metabolic degradation pathways in biological matrices (Kinetic Isotope Effect).[1]

Mechanistic Probing

Researchers use this isotopologue to study E2 elimination reactions .[1] By comparing the reaction rate of the d4-variant vs. the H-variant, scientists can determine if the C-H(D) bond at the beta-position is broken in the rate-determining step (Primary Kinetic Isotope Effect).[1]

Analytical Workflow Diagram

Figure 2: Lipidomics workflow utilizing 1-Bromohexadecane-d4 for absolute quantification of lipid species.

Handling & Stability

-

Storage: Store at 2-8°C under an inert atmosphere (Argon). Bromides can be light-sensitive; use amber vials.[1]

-

Stability: Stable for >2 years if stored correctly.[1] Avoid prolonged exposure to moisture, which may cause slow hydrolysis to the alcohol.[1]

-

Safety: Like all alkyl bromides, it is an alkylating agent.[1] Handle with gloves and in a fume hood.[1]

References

-

LGC Standards. (n.d.). 1-Bromohexadecane-1,1,2,2-d4 Product Data. Retrieved from

-

CDN Isotopes. (n.d.). Deuterated Alkyl Bromides Product List. Retrieved from [1]

-

Han, X., & Gross, R. W. (2005).[1] Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews. Link

-

Wiberg, K. B. (1955).[1] The Deuterium Isotope Effect. Chemical Reviews. (Fundamental grounding for KIE applications).

Technical Guide: Solubility and Stability Profile of 1-Bromohexadecane-d4

[1]

Executive Summary

1-Bromohexadecane-d4 (Cetyl bromide-d4) is a deuterated long-chain alkyl halide primarily utilized as an internal standard in mass spectrometry (GC-MS, LC-MS) and as a tracer in lipid membrane dynamics.[1] Its utility relies heavily on the stability of the carbon-deuterium (C-D) bond and its physicochemical mimicry of the non-deuterated analog.

This guide provides a rigorous technical analysis of the compound's solubility limits, degradation mechanisms, and handling protocols. Unlike standard alkyl halides, the deuterated isotopolog requires specific considerations to maintain isotopic purity and prevent H/D exchange, although the C-D bond on the alkyl chain is generally inert to exchange under neutral conditions.

Physicochemical Characterization

The following data characterizes 1-Bromohexadecane-d4. While bulk physical properties (MP, BP) closely mirror the non-deuterated analog, the molecular weight reflects the isotopic enrichment.

| Property | Value / Description | Note |

| Chemical Formula | C₁₆H₂₉D₄Br | Deuteration typically at C1 or C1/C2 positions |

| Molecular Weight | ~309.36 g/mol | vs. 305.34 g/mol for unlabeled |

| Physical State | Liquid (at >18°C) | Solid/Semi-solid at <16°C |

| Density | ~1.0 g/mL | Similar to water, but lipophilic |

| Melting Point | 16 – 18 °C | May freeze in cold storage; thaw gently |

| Boiling Point | ~336 °C | High boiling point; low volatility |

| Flash Point | >170 °C | Combustible but not highly flammable |

| Appearance | Colorless to pale yellow | Yellowing indicates degradation (Br₂ release) |

Solubility Profile & Solvent Compatibility[4]

Understanding the solubility landscape is critical for preparing accurate stock solutions.[1] 1-Bromohexadecane-d4 is highly lipophilic (LogP > 8), dictating the use of non-polar or moderately polar organic solvents.[1]

Solvent Classifications[1][4]

| Solvent Class | Recommended Solvents | Solubility Rating | Application |

| Halogenated | Chloroform, Dichloromethane | Excellent (>100 mg/mL) | Primary stock preparation; Lipid extraction.[1] |

| Ethers | Diethyl Ether, THF | Excellent (>100 mg/mL) | Synthesis; Reaction solvent.[1] |

| Alcohols | Ethanol, Methanol | Good to Moderate | Working standards; Methanol solubility is lower than Ethanol.[1] |

| Aprotic Polar | DMSO, DMF | Poor / Limited | Not recommended for high-conc.[1] stocks. Use only for dilute biological spikes (<5%).[1] |

| Aqueous | Water, PBS | Insoluble | Immiscible.[1] Requires surfactant/liposome carrier for aqueous delivery.[1] |

Critical Protocol: Preparation of Stock Solutions

Objective: Create a stable 10 mg/mL stock solution.

-

Selection: Use Chloroform (for lipid work) or Ethanol (for biological spikes).[1] Avoid DMSO for primary stocks due to potential phase separation upon freezing or water absorption.[1]

-

Weighing: Weigh the liquid rapidly. The compound is liquid at RT; use a gas-tight syringe for volumetric transfer if density is validated, but gravimetric (weight) is preferred for quantitative MS standards.

-

Verification: Inspect for "oiling out" (droplets at bottom).[1] The solution should be optically clear.

Stability & Degradation Mechanisms[5]

While the C-D bond offers kinetic stability against metabolic cleavage (Kinetic Isotope Effect), the molecule is chemically susceptible to the same degradation pathways as its hydrogenated counterpart.

Degradation Pathways

The three primary threats to stability are Photolysis , Hydrolysis , and Elimination .[1]

-

Photolysis (Light Sensitivity): Alkyl bromides cleave homolytically under UV/Vis light to form alkyl radicals and bromine radicals.[1] The bromine radicals recombine to form Br₂ (brown color).[1]

-

Hydrolysis: In the presence of moisture, the terminal bromide can be displaced by water (Sₙ2 mechanism) to form 1-Hexadecanol-d4 and HBr. This is slow due to the hydrophobic tail shielding the reaction center but accelerates in basic conditions.[1]

-

Elimination (Dehydrohalogenation): In the presence of strong bases, HBr is eliminated to form Hexadecene.

Pathway Visualization[1]

Figure 1: Primary degradation pathways.[1] Photolysis leads to discoloration; Hydrolysis/Elimination alters chemical identity.

Storage & Handling Protocols

To maximize shelf-life and isotopic integrity, a rigorous storage workflow is required.[1]

Storage Hierarchy[1]

-

Bulk Material: Store at 2-8°C or -20°C . Must be protected from light (Amber glass).[1] Inert atmosphere (Argon) is recommended to prevent oxidation or moisture ingress.[1]

-

Stock Solutions (CHCl₃): Store at -20°C . Seal with Parafilm or Teflon tape to prevent solvent evaporation, which would concentrate the standard and skew quantitative results.[1]

-

Working Solutions: Prepare fresh or store for max 1 week at 4°C.

Handling Workflow

Figure 2: Recommended decision tree for handling and storage to ensure analytical integrity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8213, 1-Bromohexadecane.[1] Retrieved from [Link][1]

-

Cambridge Isotope Laboratories. General Handling of Deuterated Solvents and Reagents.[1] (General guidance on deuterated compound stability).

-

International Conference on Harmonisation (ICH). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

Navigating the Isotopic Landscape: A Comprehensive Guide to the Safe Handling and Storage of Deuterated 1-Bromohexadecane

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium into molecules represents a significant advancement in pharmaceutical research and development. By replacing hydrogen atoms with their stable, non-radioactive isotope, deuterium, researchers can modulate a compound's metabolic profile, often enhancing its pharmacokinetic properties and, in some instances, improving its safety profile.[1] This guide provides an in-depth technical overview of the safe handling, storage, and disposal of deuterated 1-bromohexadecane, a compound with applications in the synthesis of complex organic molecules and the development of novel therapeutic agents. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure both personnel safety and the integrity of this valuable isotopic compound.

Understanding the Compound: Physicochemical Properties and Isotopic Considerations

Deuterated 1-bromohexadecane shares the fundamental chemical structure of its non-deuterated analog but with one or more hydrogen atoms replaced by deuterium. While this substitution does not render the compound radioactive, it does introduce specific handling considerations primarily related to maintaining isotopic purity.

Table 1: Physicochemical Properties of 1-Bromohexadecane

| Property | Value | Source |

| Molecular Formula | C16H33Br | [2][3][4][5] |

| Molecular Weight | 305.34 g/mol | [2][3][5][6] |

| Appearance | Colorless to light yellow liquid or lump | [2][3][4][5] |

| Melting Point | 16-18 °C | [2] |

| Boiling Point | 190 °C at 11 mmHg | |

| Density | 0.999 g/mL at 25 °C | [7] |

| Flash Point | 177 °C (closed cup) | [7] |

| Solubility in Water | Insoluble | [4][5][7] |

| Vapor Pressure | <1 mmHg at 20 °C | [4][7] |

The primary vulnerability of deuterated compounds is isotopic dilution through hydrogen-deuterium (H/D) exchange with atmospheric moisture.[1] Therefore, the core principle guiding the handling of deuterated 1-bromohexadecane is the rigorous exclusion of moisture.

Hazard Identification and Risk Assessment

1-Bromohexadecane is classified as a hazardous substance, and its deuterated counterpart should be handled with the same level of caution. The primary hazards are:

-

Skin Irritation: Causes skin irritation.[2][3] Prolonged contact may lead to dermatitis.[7]

-

Serious Eye Irritation: Causes serious eye irritation.[2][3]

-

Respiratory Tract Irritation: May cause respiratory irritation if vapors or mists are inhaled.[2][3]

Combustion of 1-bromohexadecane can produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[3][4][7]

Personal Protective Equipment (PPE): A Self-Validating System of Protection

A robust PPE protocol is the first line of defense against exposure. The following PPE is mandatory when handling deuterated 1-bromohexadecane:

-

Eye and Face Protection: Safety glasses with side-shields conforming to EN166 standards are required.[3][6] For tasks with a higher risk of splashing, chemical goggles should be worn.

-

Hand Protection: Chemically resistant gloves, such as Viton®, must be worn.[4] Gloves should be inspected for any signs of degradation before each use and disposed of properly after handling the compound.[3][6]

-

Skin and Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.[4] For larger quantities or in situations with a higher risk of splashes, impervious clothing should be considered.[3]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3][6] For situations where engineering controls are insufficient, a respirator with an appropriate cartridge (e.g., type ABEK) should be used.[3][6]

The effectiveness of this PPE regimen relies on consistent and correct usage, forming a self-validating system where each component contributes to overall safety.

Experimental Protocols: Ensuring Safety and Isotopic Integrity

The following protocols are designed to be self-validating, with built-in checks to maintain both user safety and the isotopic purity of the compound.

Weighing and Transferring Deuterated 1-Bromohexadecane

This protocol minimizes atmospheric exposure and prevents contamination.

-

Preparation:

-

Ensure the balance is clean and located in an area with minimal air currents.

-

Prepare all necessary equipment, including a clean, dry weighing vessel, spatulas, and the container of deuterated 1-bromohexadecane.

-

Purge a clean, dry vial with an inert gas (e.g., argon or nitrogen).

-

-

Procedure:

-

Allow the container of deuterated 1-bromohexadecane to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Briefly open the container under a gentle stream of inert gas.

-

Quickly transfer the desired amount of the compound to the tared, inerted vial.

-

Immediately reseal the primary container, ensuring a tight seal.

-

Cap the vial containing the weighed compound.

-

-

Validation:

-

The use of an inert atmosphere and pre-dried equipment validates the effort to maintain isotopic purity.

-

A clean and orderly workspace validates adherence to general laboratory safety practices.

-

Preparation of a Standard Solution

This protocol ensures accurate concentration and minimizes exposure to moisture and personnel.

-

Preparation:

-

Select a suitable deuterated solvent that is compatible with 1-bromohexadecane and the intended analytical method.

-

Ensure all glassware is scrupulously dried in an oven and cooled in a desiccator before use.

-

Prepare a deuterated solvent in a sealed container, preferably with a septum for transfers via syringe.

-

-

Procedure:

-

In a chemical fume hood, transfer the weighed deuterated 1-bromohexadecane to the dried volumetric flask.

-

Using a dry syringe, add a portion of the deuterated solvent to the flask.

-

Gently swirl the flask to dissolve the compound.

-

Once dissolved, add the deuterated solvent to the calibration mark.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

-

Validation:

-

The use of dried glassware and deuterated solvents validates the preservation of isotopic enrichment.

-

Performing the procedure in a fume hood validates the commitment to personnel safety.

-

Storage and Stability: Preserving Isotopic Purity

Proper storage is critical for maintaining the long-term integrity of deuterated 1-bromohexadecane.

-

General Recommendations: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][3][7][8]

-

Container Integrity: Keep the container tightly sealed to prevent the ingress of moisture.[1][3] The use of containers with septa can facilitate removal under an inert atmosphere.

-

Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (argon or nitrogen).[1]

-

Refrigeration: While 1-bromohexadecane is a liquid at room temperature, refrigeration can help to reduce vapor pressure and minimize any potential degradation over extended periods.[1]

-

Labeling: Ensure all containers are clearly labeled with the compound name, deuteration level, date received, and any relevant hazard warnings.

Spill and Emergency Procedures

Pre-planning is essential for a safe and effective response to spills.[9]

Minor Spills

For small spills confined to a chemical fume hood:

-

Alert personnel in the immediate area.

-

Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.

-

Clean up the spill using appropriate tools, avoiding the generation of dust or aerosols.[6]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

-

Decontaminate the area with a suitable solvent.

Major Spills

For larger spills or spills outside of a fume hood:

-

Activate the fire alarm if the spill is large or poses a fire hazard.[8]

-

Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.[1]

-

Provide responders with the Safety Data Sheet (SDS) for 1-bromohexadecane.

Caption: Decision tree for spill response.

Waste Disposal

Deuterated waste should be treated as hazardous chemical waste.[1]

-

Segregation: Segregate deuterated 1-bromohexadecane waste from other waste streams, particularly non-halogenated waste.[1][8]

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.

-

Institutional Guidelines: Follow all institutional, local, and national regulations for hazardous waste disposal.[1] Contact your institution's EHS department for specific procedures.[1]

Conclusion

The use of deuterated 1-bromohexadecane in research and drug development offers significant advantages. By adhering to the comprehensive safety, handling, and storage protocols outlined in this guide, researchers can ensure their own safety, protect the integrity of their experiments, and contribute to the advancement of science. A proactive approach to safety, grounded in a thorough understanding of the compound's properties and potential hazards, is paramount.

References

-

1-bromohexadecane - SD Fine-Chem. (n.d.). Retrieved February 5, 2024, from [Link]

-

MSDS of 1-Bromohexadecane. (2019, July 22). Capot Chemical Co.,Ltd. Retrieved February 5, 2024, from [Link]

-

Deuterium - SAFETY DATA SHEET. (2015, April 10). Retrieved February 5, 2024, from [Link]

-

Chemicals - safe use and handling - HSE. (2025, August 28). Retrieved February 5, 2024, from [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved February 5, 2024, from [Link]

-

1-Bromohexadecane | C16H33Br | CID 8213 - PubChem - NIH. (n.d.). Retrieved February 5, 2024, from [Link]

-

Safe Storage of - Office of Environment, Health & Safety. (n.d.). Retrieved February 5, 2024, from [Link]

-

Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14). Retrieved February 5, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 1-Bromohexadecane | 112-82-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. capotchem.cn [capotchem.cn]

- 7. fishersci.com [fishersci.com]

- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

1-Bromohexadecane-1,1,2,2-d4 material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling and Application of 1-Bromohexadecane-1,1,2,2-d4

Introduction: Understanding the Isotopic Advantage

1-Bromohexadecane-1,1,2,2-d4 is a deuterated form of the saturated halogenated aliphatic compound, 1-Bromohexadecane. In this specialized molecule, four hydrogen atoms on the first and second carbon positions have been replaced with their heavy isotope, deuterium. This isotopic substitution is non-radioactive and renders the molecule invaluable for specific applications in advanced scientific research, particularly in drug metabolism, pharmacokinetic (DMPK) studies, and as an internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

The rationale for using deuterated compounds lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes involving the cleavage of these bonds.[2] This alteration can lead to a more stable molecule with a potentially improved pharmacokinetic or toxicity profile.[3][4] While 1-Bromohexadecane-1,1,2,2-d4 is primarily used as a tracer or standard, the principles of handling it are informed by the properties of its non-deuterated parent compound and the general safety considerations for all deuterated chemicals.

This guide provides a comprehensive overview of the material's properties, hazards, and the necessary protocols for its safe handling, storage, and disposal, tailored for researchers, scientists, and drug development professionals.

Section 1: Chemical and Physical Properties

The fundamental chemical and physical properties of 1-Bromohexadecane-1,1,2,2-d4 are largely governed by its long alkyl chain and terminal bromine atom. While specific experimental data for the deuterated version is sparse, its properties can be closely extrapolated from its well-characterized parent compound, 1-Bromohexadecane (CAS 112-82-3). The primary difference is a slight increase in molecular weight due to the presence of four deuterium atoms.

| Property | 1-Bromohexadecane (Parent Compound) | 1-Bromohexadecane-1,1,2,2-d4 | Source |

| CAS Number | 112-82-3 | 1219805-65-8 | [1][5] |

| Molecular Formula | C₁₆H₃₃Br | C₁₆H₂₉D₄Br | [1][5] |

| Molecular Weight | 305.34 g/mol | 309.36 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Clear, liquid (after melting) | [5][6] |

| Melting Point | 16-18 °C (61-64 °F) | ~17.3 °C / 63.1 °F | [5][7] |

| Boiling Point | 336 °C (637 °F) at 760 mmHg | ~336 °C / 636.8 °F | [5][7] |

| Density | ~0.999 g/cm³ at 20-25 °C | Not specified, expected to be slightly higher | [5][8] |

| Flash Point | 177 °C (350.6 °F) (closed cup) | ~177 °C / 350.6 °F | [5][7] |

| Solubility | Insoluble in water; Soluble in organic solvents (ethanol, ether, chloroform) | Insoluble in water | [5][7] |

Section 2: Hazard Identification and Toxicological Profile

While deuterated compounds are generally considered non-radioactive and safe for laboratory use, the chemical hazards of 1-Bromohexadecane-1,1,2,2-d4 should be assumed to be identical to those of the parent compound. The toxicological properties have not been thoroughly investigated for either compound; therefore, caution is warranted.[6][9]

GHS Classification (Based on 1-Bromohexadecane):

-

Skin Irritation (Category 2), H315: Causes skin irritation.[6][10]

-

Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[6][10]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[6][10]

Toxicological Insights:

-

Acute Effects: Direct contact can cause irritation to the skin and eyes.[5] Inhalation of vapors or mists may lead to respiratory tract irritation.[6][9] Inhalation of high concentrations of similar compounds can cause symptoms like headache, dizziness, and nausea.[7][11]

-

Chronic Effects: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is available.[6][9] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[6][9]

-

Kinetic Isotope Effect Consideration: Although the primary chemical hazards remain, deuteration can alter metabolic pathways.[2] This is a key feature for its use in drug development but also means that metabolic byproducts could differ from the parent compound. However, for the purposes of laboratory safety and handling, the hazards of the parent compound must be assumed.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling 1-Bromohexadecane-1,1,2,2-d4 is critical to minimize exposure and ensure laboratory safety. This involves a combination of engineering controls, appropriate PPE, and established safe laboratory practices.

Experimental Protocol: Standard Handling Procedure

-

Preparation and Hazard Assessment: Before handling, review this safety guide and the institutional Chemical Hygiene Plan. Ensure all necessary PPE and engineering controls are available and functional.

-

Engineering Controls: All handling of the compound, including weighing, aliquoting, and addition to reaction mixtures, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or mists.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[6][11]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of after contamination in accordance with laboratory practices.[6][9]

-

Body Protection: Wear a standard laboratory coat. For larger quantities or tasks with a higher risk of splashing, consider an impervious apron.[6]

-

-

Dispensing and Use: The compound is a low-melting solid; it may be necessary to gently warm the container to liquefy it for transfer. Avoid direct heating. Use appropriate tools (e.g., pipette, syringe) for transfer.

-

Post-Handling: After handling, wash hands thoroughly with soap and water.[6] Decontaminate the work area within the fume hood.

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.[11][12]

Workflow for Safe Handling

Caption: Safe handling workflow for 1-Bromohexadecane-1,1,2,2-d4.

Section 4: First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures:

-

General Advice: In case of exposure, immediately consult a physician and show them this safety data sheet.[6][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[6][7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7][9]

Emergency Procedures:

-

Spill Response:

-

Evacuate personnel from the immediate area.

-

Ensure adequate ventilation and wear full PPE.

-

Contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).[13]

-

Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[9] Do not let the product enter drains.[9][13]

-

-

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][9]

-

Specific Hazards: Combustion may produce hazardous decomposition products such as carbon oxides and hydrogen bromide gas.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

-

Emergency Response Flowchart

Caption: Emergency response flowchart for exposure or spill events.

Section 5: Storage and Disposal

Proper storage and disposal are essential for maintaining chemical integrity and ensuring environmental safety.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][12]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8][11]

-

Follow any specific storage temperature recommendations provided by the supplier, often on the certificate of analysis.[1]

Disposal:

-

Waste Classification: This material and its containers must be disposed of as hazardous waste.

-

Procedure: All waste disposal must be conducted in accordance with institutional, local, and national regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

-

Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[6][9] Do not dispose of the material down the drain.[9]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[9]

Section 6: Applications in Research

The primary value of 1-Bromohexadecane-1,1,2,2-d4 lies in its utility as an analytical tool.

-

Internal Standard: In quantitative mass spectrometry (LC-MS, GC-MS), a known amount of the deuterated compound is added to a sample. Because it is chemically identical to the non-deuterated analyte of interest but has a different mass, it can be used to accurately quantify the analyte by correcting for variations in sample preparation and instrument response.[1]

-

Tracer Studies: This compound can be used as a tracer to follow the metabolic fate of 1-Bromohexadecane or similar long-chain alkyl halides within a biological system.[1] The deuterium label allows researchers to distinguish the administered compound from endogenous molecules.

-

Mechanistic Studies: The KIE associated with the C-D bond can be exploited to investigate the mechanisms of enzymatic reactions that involve C-H bond cleavage at the 1 or 2 positions of the hexadecyl chain.

Conclusion

1-Bromohexadecane-1,1,2,2-d4 is a valuable tool for scientific research, but it requires careful and informed handling. Its safety profile should be considered identical to its non-deuterated counterpart, 1-Bromohexadecane, which is classified as a skin, eye, and respiratory irritant. Adherence to the protocols outlined in this guide—including the mandatory use of a chemical fume hood and appropriate PPE, as well as proper storage and disposal procedures—is paramount for ensuring the safety of laboratory personnel and the integrity of the research.

References

- 1-Bromohexadecane 112-82-3 wiki. (n.d.).

- 1-Bromohexadecane - INTERSURFCHEM SOLUTIONS. (n.d.).

- 1-Bromohexadecane CAS#: 112-82-3 • ChemWhat. (n.d.).

- 1-Bromohexadecane-d4 (n-Hexadecyl bromide-d4). (n.d.). MedchemExpress.com.

- 1-Bromohexadecane CAS 112-82-3. (n.d.). Shaanxi BLOOM Tech Co.

- Risk Evaluation for Octamethylcyclotetrasiloxane (D4). (n.d.). US EPA.

- Safety Data Sheet: Hexadecane. (n.d.). Carl ROTH.

- MSDS of 1-Bromohexadecane. (2019, July 22).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).

- 1-Bromo Hexadecane CAS No 112-82-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem. (n.d.). NIH.

- 1-Bromohexadecane | 112-82-3. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- 1-Bromohexadecane 97 112-82-3 - Sigma-Aldrich. (n.d.).

- 1-Bromohexadecane-1,1,2,2-d4. (n.d.). LGC Standards.

- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. (2025). BenchChem.

- Deuterated Compounds. (2025, May 29). Simson Pharma Limited.

- Regulatory Considerations for Deuterated Products. (n.d.). Salamandra.

- Quality Control Essentials for Deuterated Drug APIs. (n.d.). Isotope Science / Alfa Chemistry.

- Deuterated Solvents for NMR: Guide. (n.d.). Allan Chemical Corporation.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. salamandra.net [salamandra.net]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. 1-Bromohexadecane – INTERSURFCHEM SOLUTIONS [intersurfchem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. chemwhat.com [chemwhat.com]

- 9. capotchem.cn [capotchem.cn]

- 10. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. Page loading... [wap.guidechem.com]

- 13. carlroth.com [carlroth.com]

An In-Depth Technical Guide: Theoretical vs. Experimental Mass of 1-Bromohexadecane-d4

Introduction: The Imperative of Mass Accuracy in Modern Research

In the landscape of drug development and clinical research, the demand for analytical precision is absolute. Isotopically labeled compounds, such as 1-Bromohexadecane-d4, serve as indispensable tools, acting as internal standards and tracers for quantitative analyses by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[1] The fundamental principle underpinning their utility is the precise knowledge of their mass. This guide provides a detailed examination of the theoretical and experimental mass of 1-Bromohexadecane-d4 (Chemical Formula: C₁₆H₂₉D₄Br), offering a framework for researchers to understand, calculate, and verify the mass of this and similar deuterated compounds.

We will dissect the distinction between theoretical mass, a value derived from the fundamental properties of atoms, and experimental mass, a value measured through sophisticated instrumentation. Bridging the gap between these two values is paramount for achieving the highest levels of scientific integrity and generating trustworthy, reproducible data.

Part 1: The Foundation of Identity - Calculating Theoretical Monoisotopic Mass

The theoretical mass of a molecule is not a single value but is calculated based on the sum of the exact masses of the most abundant stable isotopes of its constituent atoms.[2] This value, known as the monoisotopic mass , is the precise target for high-resolution mass spectrometry (HRMS) instruments.[3]

For 1-Bromohexadecane-d4 (C₁₆H₂₉D₄Br), the calculation must account for the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in almost equal abundance (approximately 50.69% and 49.31%, respectively), giving rise to two primary isotopologues.[4]

Step 1: Assembling Atomic Masses

The first step is to gather the precise monoisotopic masses of the constituent elements. These are not integer values due to the nuclear binding energy, a phenomenon known as the mass defect.

| Element | Isotope | Monoisotopic Mass (Da) | Source |

| Carbon | ¹²C | 12.00000000 | [NIST][5] |

| Hydrogen | ¹H | 1.007825 | [MSU Chemistry][6] |

| Deuterium | ²H (D) | 2.014102 | [BuyIsotope][7][8] |

| Bromine | ⁷⁹Br | 78.918337 | [BuyIsotope][9] |

| Bromine | ⁸¹Br | 80.916291 | [BuyIsotope][10] |

Step 2: Calculation for Each Isotopologue

The theoretical monoisotopic mass is the sum of the masses of the constituent atoms.

A. For the ⁷⁹Br Isotopologue (C₁₆H₂₉D₄⁷⁹Br):

-

Carbon: 16 * 12.000000 = 192.000000 Da

-

Hydrogen: 29 * 1.007825 = 29.226925 Da

-

Deuterium: 4 * 2.014102 = 8.056408 Da

-

Bromine-79: 1 * 78.918337 = 78.918337 Da

-

Total Theoretical Mass = 308.20167 Da

B. For the ⁸¹Br Isotopologue (C₁₆H₂₉D₄⁸¹Br):

-

Carbon: 16 * 12.000000 = 192.000000 Da

-

Hydrogen: 29 * 1.007825 = 29.226925 Da

-

Deuterium: 4 * 2.014102 = 8.056408 Da

-

Bromine-81: 1 * 80.916291 = 80.916291 Da

-

Total Theoretical Mass = 310.19962 Da

These calculations provide the exact masses that a sufficiently powerful mass spectrometer should detect for the two primary molecular ions of 1-Bromohexadecane-d4.

Part 2: The Measurement - A Protocol for Experimental Mass Determination

The experimental mass is determined using a high-resolution mass spectrometer, an instrument capable of measuring mass-to-charge ratios (m/z) with exceptional precision.[11] Instruments like the Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers are ideally suited for this task.[12]

Self-Validating Experimental Protocol for HRMS Analysis

This protocol is designed to ensure accuracy through systematic checks and calibration.

1. Sample Preparation & System Suitability:

- Step 1.1 (Solubilization): Prepare a stock solution of 1-Bromohexadecane-d4 at 1 mg/mL in a high-purity solvent (e.g., HPLC-grade acetonitrile or methanol). From this, create a working solution by diluting to 1-10 µg/mL in the same solvent. Rationale: Proper solubilization ensures a homogenous sample for reproducible injections. The concentration is chosen to provide strong signal without saturating the detector.

- Step 1.2 (System Suitability Test): Before sample analysis, inject a known standard mixture to verify system performance, including retention time stability, peak shape, and sensitivity.

2. Instrumentation & Calibration:

- Step 2.1 (Instrument Setup): Utilize a High-Resolution Mass Spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ Series) coupled to a Gas Chromatograph (GC) for sample introduction.

- Step 2.2 (Ionization Method): Employ Electron Ionization (EI) at a standard energy of 70 eV. Rationale: EI is a robust and highly reproducible "hard" ionization technique suitable for non-polar, volatile compounds like 1-Bromohexadecane, providing characteristic fragmentation patterns.[13][14]

- Step 2.3 (Mass Analyzer Settings): Set the mass analyzer to a high-resolution mode (e.g., >100,000 FWHM) to ensure the ability to resolve isotopic peaks and separate the analyte from potential isobaric interferences.

- Step 2.4 (Mass Axis Calibration): Perform a rigorous calibration of the mass axis immediately prior to analysis. This is a critical step for trustworthiness.[15] Infuse a known calibration standard (e.g., perfluorotributylamine for GC-MS) and adjust the instrument's mass assignment to match the known masses of the calibrant ions to within a low ppm (parts-per-million) tolerance.[16]

3. Data Acquisition & Processing:

- Step 3.1 (Acquisition): Inject the prepared sample (1 µL) into the GC-MS system. Acquire data in full-scan mode over a relevant m/z range (e.g., 50-400 Da).

- Step 3.2 (Data Extraction): Extract the mass spectrum corresponding to the chromatographic peak of 1-Bromohexadecane-d4.

- Step 3.3 (Mass Assignment): Identify the peaks corresponding to the [M]⁺˙ isotopologues. The instrument software will determine the centroid of each peak to provide a highly accurate experimental m/z value.

Experimental Workflow Diagram

Caption: High-resolution GC-MS workflow for accurate mass determination.

Part 3: Bridging Theory and Experiment: A Comparative Analysis

The ultimate goal of a high-resolution mass spectrometry experiment is to minimize the difference between the theoretical and experimental mass. This difference, known as mass error, is a key indicator of data quality.

Data Comparison Summary

| Analyte | Theoretical Monoisotopic Mass (Da) | Expected Experimental Mass (Da) | Acceptable Mass Error |

| C₁₆H₂₉D₄⁷⁹Br | 308.20167 | 308.20167 ± 0.00154 | < 5 ppm |

| C₁₆H₂₉D₄⁸¹Br | 310.19962 | 310.19962 ± 0.00155 | < 5 ppm |

Understanding Potential Deviations: The E-E-A-T Pillars in Practice

-

Expertise & Experience (Causality): A seasoned scientist understands that deviation is not random. The primary cause of significant mass error is inadequate instrument calibration .[15] The mass axis of a spectrometer can drift due to fluctuations in temperature or electronics.[15] Therefore, performing calibration before the analysis, not relying on a calibration from the previous day, is a non-negotiable step for ensuring data integrity.

-

Trustworthiness (Self-Validation): The mass spectrum itself provides a self-validating system. For 1-Bromohexadecane-d4, the presence of two molecular ion peaks separated by approximately 1.998 Da (the mass difference between ⁸¹Br and ⁷⁹Br) with nearly equal intensity is a hallmark signature.[17] Furthermore, the presence of ¹³C isotopes will create an "M+1" peak for each major isotopologue. The predictable relative intensity of this M+1 peak (approx. 17.6% for a C₁₆ compound) serves as an additional confirmation of the assigned elemental formula.

-

Authoritative Grounding (Comprehensive References): The concepts of mass accuracy and resolution are critical. Mass Resolution is the ability of the instrument to distinguish between two peaks of very similar m/z.[18] High resolution is necessary to separate the monoisotopic peak from other signals. Mass Accuracy is the closeness of the measured mass to the theoretical mass.[18] Modern Orbitrap analyzers can achieve mass accuracy of <1 ppm with internal calibration and <3 ppm with external calibration, providing high confidence in compound identification.[18]

Logical Relationship Diagram

Sources

- 1. Bromine has two naturally occurring isotopes (Br-79 and Br-81) - Tro 4th Edition Ch 2 Problem 77b [pearson.com]

- 2. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 3. enovatia.com [enovatia.com]

- 4. Isotopes of bromine - Wikipedia [en.wikipedia.org]

- 5. CODATA Value: molar mass of carbon-12 [physics.nist.gov]

- 6. Masses [www2.chemistry.msu.edu]

- 7. buyisotope.com [buyisotope.com]

- 8. buyisotope.com [buyisotope.com]

- 9. buyisotope.com [buyisotope.com]

- 10. buyisotope.com [buyisotope.com]

- 11. High-Resolution Mass Spectrometry: Instruments and Technology | Lab Manager [labmanager.com]

- 12. harvardapparatus.com [harvardapparatus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. waters.com [waters.com]

- 17. youtube.com [youtube.com]

- 18. scispec.co.th [scispec.co.th]

A Technical Guide to the Isotopic Abundance Analysis of 1-Bromohexadecane-1,1,2,2-d4

Abstract

Isotopically labeled compounds are indispensable tools in modern pharmaceutical development, metabolic research, and quantitative bioanalysis. 1-Bromohexadecane-1,1,2,2-d4 (d4-C₁₆H₂₉Br), a deuterated analog of 1-bromohexadecane, serves as a critical internal standard and tracer. The precision of studies employing this molecule is fundamentally dependent on an accurate characterization of its isotopic composition. This guide provides a comprehensive framework for both the theoretical prediction and experimental determination of the isotopic abundance in d4-C₁₆H₂₉Br. We delve into the principles of natural isotopic distribution, outline a rigorous protocol for high-resolution mass spectrometry, and discuss key physicochemical factors that influence isotopic composition, thereby offering a self-validating system for its characterization.

Introduction: The Imperative of Isotopic Purity

In quantitative mass spectrometry, an isotopically labeled internal standard must have a well-defined and high degree of isotopic enrichment. Its primary function is to mimic the analyte of interest through sample preparation and analysis, correcting for variations in extraction efficiency and instrument response. The accuracy of this correction hinges on knowing the precise isotopic distribution of the standard. Any deviation from the assumed distribution, such as the presence of unlabeled (d0) species or incomplete deuteration, can introduce significant quantitative errors.[1]

1-Bromohexadecane-1,1,2,2-d4 is specifically designed with four deuterium atoms at the C1 and C2 positions. This guide will first establish the theoretical isotopic pattern based on the natural abundance of all constituent elements and then describe a robust analytical workflow to verify this pattern experimentally.

Theoretical Isotopic Distribution of 1-Bromohexadecane-1,1,2,2-d4

The theoretical isotopic distribution of a molecule is calculated from the natural abundances of the stable isotopes of its constituent elements.[2] For 1-Bromohexadecane-1,1,2,2-d4 (Chemical Formula: C₁₆H₂₉D₄Br), the key elements are Carbon, Hydrogen, Deuterium, and Bromine.

Foundational Isotopic Abundances

The calculations are based on internationally accepted isotopic abundance values, primarily curated by the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST).[3][4]

| Isotope | Atomic Mass (u) | Natural Abundance (%) |

| ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 |

| ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 |

| ⁷⁹Br | 78.918337 | 50.69 |

| ⁸¹Br | 80.916291 | 49.31 |

| Source: IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW), NIST.[4][5] |

Calculating the Molecular Isotopic Pattern

The molecular formula is C₁₆H₂₉D₄Br. The monoisotopic mass (M₀) is calculated using the mass of the most abundant isotope for each element: (16 × ¹²C) + (29 × ¹H) + (4 × ²H) + (1 × ⁷⁹Br).

-

Monoisotopic Mass (M₀): 308.2008 Da

The complexity of the isotopic pattern arises from two main sources:

-

The presence of ¹³C: With 16 carbon atoms, the probability of incorporating one ¹³C atom (the M+1 peak) is significant.

-

The near 1:1 ratio of ⁷⁹Br and ⁸¹Br: This creates a characteristic doublet pattern, with a major peak at M₀ and another at M₀+2 of nearly equal intensity.[6]

The expected isotopic cluster will be dominated by the following peaks:

-

M₀ (C₁₆H₂₉D₄⁷⁹Br): The monoisotopic peak. Its intensity is set to 100% for relative comparison.

-

M+1: Primarily due to the presence of one ¹³C atom.

-

M+2: Dominated by the C₁₆H₂₉D₄⁸¹Br isotopologue, with minor contributions from molecules containing two ¹³C atoms.

-

M+3: A combination of a ¹³C atom and an ⁸¹Br atom.

Specialized isotope pattern calculators are often used for precise predictions based on binomial expansion algorithms.[7]

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations provide a necessary baseline, but experimental verification is paramount to confirm the true isotopic purity and distribution.[8] High-resolution mass spectrometry, particularly techniques like Time-of-Flight (TOF) or Orbitrap, is the gold standard for this purpose due to its ability to resolve closely spaced isotopic peaks.[8]

Experimental Workflow

The process of determining isotopic purity is a systematic workflow designed to ensure accuracy and reproducibility.

Caption: Workflow for Isotopic Purity Determination by HRMS.

Detailed Experimental Protocol

Objective: To accurately measure the isotopic distribution of 1-Bromohexadecane-1,1,2,2-d4.

1. Sample Preparation:

- Rationale: Proper sample preparation is critical to avoid contamination and ensure a stable signal.

- Protocol:

- Prepare a stock solution of 1-Bromohexadecane-1,1,2,2-d4 at 1 mg/mL in a high-purity solvent like acetonitrile or methanol.

- Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. The optimal concentration should produce a strong signal without causing detector saturation.

- Use a clean, dedicated syringe for direct infusion to prevent carryover.

2. Instrumentation and Data Acquisition:

- Rationale: High mass resolution is non-negotiable. It ensures that the isotopic peaks are baseline-resolved from potential isobaric interferences, allowing for accurate integration.[8]

- Protocol:

- Mass Spectrometer: A high-resolution instrument (e.g., Q-TOF, Orbitrap) is required. Calibrate the instrument according to the manufacturer's specifications immediately before analysis to ensure high mass accuracy.

- Ionization Mode: Use an appropriate ionization source, such as Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI), depending on the compound's properties.

- Method: Direct infusion via a syringe pump at a low flow rate (e.g., 5-10 µL/min) is preferred for stable signal acquisition.

- Acquisition Parameters:

- Mass Range: Set a narrow mass range around the target molecule (e.g., m/z 300-320) to maximize scan speed and sensitivity.

- Resolution: Set to a minimum of 30,000 (FWHM).

- Acquisition Time: Acquire data for 1-2 minutes to allow for signal averaging and improved signal-to-noise ratio.

3. Data Analysis and Interpretation: